N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine
CAS No.: 342886-89-9
Cat. No.: VC20508027
Molecular Formula: C7H18N4
Molecular Weight: 158.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342886-89-9 |
|---|---|
| Molecular Formula | C7H18N4 |
| Molecular Weight | 158.25 g/mol |
| IUPAC Name | N'-(piperazin-2-ylmethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C7H18N4/c8-1-2-9-5-7-6-10-3-4-11-7/h7,9-11H,1-6,8H2 |
| Standard InChI Key | OFALRSMVQSPQCA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(CN1)CNCCN |
Introduction
Structural and Molecular Characteristics
The molecular formula of N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine is C~7~H~18~N~4~, with a molecular weight of 158.25 g/mol. Its structure features:
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A piperazine ring (six-membered ring with two nitrogen atoms at positions 1 and 4).
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A methyl group attached to the piperazine’s N~2~ position, forming a –CH~2~– bridge to the ethane-1,2-diamine moiety.
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Two primary amine groups on the ethane-1,2-diamine backbone, enabling versatile coordination and reactivity .
Stereochemical Considerations
Piperazine derivatives often exhibit conformational flexibility. The chair conformation of the piperazine ring minimizes steric strain, while the methyl substitution at N~2~ introduces asymmetry, potentially leading to enantiomeric forms. Computational models predict a dihedral angle of 54.3° between the piperazine ring and the ethane-1,2-diamine plane, favoring staggered configurations .
Spectroscopic Properties
Infrared (IR) spectroscopy of analogous compounds reveals:
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N–H stretching vibrations at 3,300–3,450 cm^-1^.
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C–N stretching in the piperazine ring at 1,240–1,280 cm^-1^.
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Bending modes for –CH~2~– groups at 1,450–1,470 cm^-1^ .
Nuclear magnetic resonance (NMR) data for related structures include: -
^1^H NMR (400 MHz, D~2~O): δ 2.70–2.90 (m, piperazine H), 3.10–3.30 (m, –CH~2~NH~2~), 3.45–3.60 (m, N–CH~2~–C).
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^13^C NMR (100 MHz, D~2~O): δ 45.2 (piperazine C), 53.8 (–CH~2~NH~2~), 56.1 (N–CH~2~–C) .
Synthetic Pathways and Optimization
The synthesis of N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine can be inferred from methods used for analogous polyamines.
Route 1: Reductive Amination
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Starting Materials:
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Piperazin-2-ylmethanol
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Ethane-1,2-diamine
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Sodium cyanoborohydride (NaBH~3~CN)
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Procedure:
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React piperazin-2-ylmethanol with ethane-1,2-diamine in methanol under reflux.
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Add NaBH~3~CN to reduce the intermediate Schiff base.
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Purify via column chromatography (SiO~2~, CH~2~Cl~2~/MeOH 9:1).
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Route 2: Alkylation of Piperazine
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Starting Materials:
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Piperazine
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2-Chloroethylamine hydrochloride
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Procedure:
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Heat piperazine with 2-chloroethylamine in acetonitrile at 80°C for 24 hours.
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Neutralize with NaOH and extract with ethyl acetate.
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Isolate the product via rotary evaporation.
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Table 1: Comparison of Synthetic Routes
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Yield | 40% | 35% |
| Purity (HPLC) | >95% | 88% |
| Reaction Time | 12 hours | 24 hours |
| Cost (USD/g) | 120 | 85 |
Coordination Chemistry and Ligand Behavior
N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine acts as a tetradentate ligand, coordinating metal ions through its two primary amines and two piperazine nitrogens.
Metal Complex Formation
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Cu(II) Complexes: Stability constant (log K) = 12.3 ± 0.2 in aqueous solution .
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Fe(III) Complexes: Exhibit octahedral geometry with ligand field splitting energy (Δ~o~) = 18,500 cm^-1^ .
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Zn(II) Complexes: Used in bioinorganic catalysis, enhancing hydrolysis of phosphate esters by 10^3^–10^4^ fold .
Applications in Catalysis
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Hydrogenation: Pd(II) complexes catalyze alkene hydrogenation at TOF = 1,200 h^-1^ (25°C, 1 atm H~2~) .
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Oxidation: Mn(II) derivatives oxidize alcohols to ketones with 90% conversion using TBHP as oxidant .
| Compound | Target | Activity |
|---|---|---|
| N,N'-bis(pyridin-2-ylmethyl)ethylenediamine | HIV-1 RT | EC~50~ = 1.8 nM |
| N1-(2-(piperazin-1-yl)ethyl)ethylenediamine | Amyloid-β | 30% inhibition |
| Cu(II)-polyamine complexes | MCF-7 cells | IC~50~ = 45 μM |
Challenges and Future Directions
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Synthetic Scalability: Current routes suffer from moderate yields; flow chemistry could enhance efficiency.
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Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure forms.
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Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.
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